2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine
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Overview
Description
2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of fluorinated pyrimidines It is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-Methyl-6-(trifluoromethyl)pyrimidine and ethylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, at a temperature range of 50-80°C, under an inert atmosphere.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(trifluoromethyl)pyrimidine: A precursor in the synthesis of the target compound.
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine: A structurally similar compound with different biological activities.
N-Ethyl-2-(pyridin-4-yl)ethanamine:
Uniqueness
2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)14-7(13-5)2-3-12/h4H,2-3,12H2,1H3 |
InChI Key |
VASVEIQEERCESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)C(F)(F)F |
Origin of Product |
United States |
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